rac 1,2-Bis-palmitol-3-chloropropanediol-d5

描述

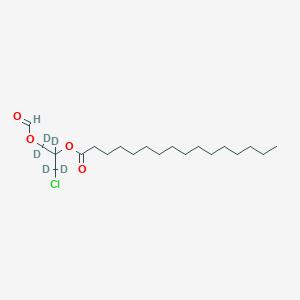

rac 1,2-Bis-palmitol-3-chloropropanediol-d5 is a complex organic compound with a unique structure that includes deuterium atoms, a formyloxy group, and a hexadecanoate ester

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of rac 1,2-Bis-palmitol-3-chloropropanediol-d5 typically involves multiple steps, starting with the preparation of the deuterated intermediate. The process may include the following steps:

Deuteration: Introduction of deuterium atoms into the precursor molecule.

Formylation: Addition of a formyloxy group to the deuterated intermediate.

Esterification: Formation of the hexadecanoate ester through a reaction with hexadecanoic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.

化学反应分析

Types of Reactions

rac 1,2-Bis-palmitol-3-chloropropanediol-d5 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyloxy group to an alcohol or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

Food Safety and Quality Control

One of the primary applications of rac 1,2-Bis-palmitol-3-chloropropanediol-d5 is in the analysis of food products for harmful contaminants such as 2-MCPD (2-monochloropropane-1,2-diol) and glycidyl fatty acid esters. The compound serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods to enhance the accuracy of quantification.

Case Study: European Commission Report

A comprehensive study conducted by the European Commission utilized this compound to quantify MCPD and glycidol levels across various food groups, including:

- Bread and rolls

- Smoked fish products

- Margarine

The study established a method with a working range for free forms of MCPD from 25 μg/kg to 4 mg/kg, demonstrating the effectiveness of this compound in ensuring food safety standards are met .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized as a reference standard for evaluating impurities in active pharmaceutical ingredients (APIs). Its isotopic labeling allows for precise tracking of compounds during synthesis and degradation studies.

Application Example: Impurity Profiling

The compound has been instrumental in profiling impurities related to lipid-based formulations. By employing this compound as a standard, researchers can effectively monitor the stability and quality of lipid formulations under various storage conditions.

作用机制

The mechanism of action of rac 1,2-Bis-palmitol-3-chloropropanediol-d5 involves its interaction with molecular targets through its functional groups. The deuterium atoms may influence the compound’s reactivity and stability, while the formyloxy and hexadecanoate groups interact with specific enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

(1-Chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) hexadecanoate: Similar structure but with a hydroxy group instead of a formyloxy group.

(1-Chloro-1,1,2,3,3-pentadeuterio-3-methoxypropan-2-yl) hexadecanoate: Contains a methoxy group instead of a formyloxy group.

Uniqueness

This detailed article provides a comprehensive overview of rac 1,2-Bis-palmitol-3-chloropropanediol-d5, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

Rac 1,2-Bis-palmitol-3-chloropropanediol-d5 (CAS Number: 1185057-55-9) is a deuterated derivative of 1,2-bis-palmitoyl-3-chloropropanediol, which belongs to a class of compounds known as 3-monochloropropane-1,2-diol (3-MCPD) esters. These compounds have garnered attention due to their presence in food products and potential biological effects. This article explores the biological activity of this compound, including its pharmacokinetics, toxicological data, and relevance in food safety.

- Molecular Formula : C20H32ClD5O4

- Molecular Weight : 381.989 g/mol

- Melting Point : 51-52°C

- LogP : 6.427

These properties suggest that this compound is lipophilic, which may influence its absorption and distribution in biological systems.

Pharmacokinetics and Metabolism

Deuteration in drug molecules like this compound can significantly alter pharmacokinetic profiles. Research indicates that deuterium substitution can enhance metabolic stability and reduce clearance rates of certain compounds, potentially leading to prolonged bioavailability and efficacy in therapeutic applications . This is particularly relevant for compounds used in food processing and pharmaceuticals.

Toxicological Effects

Studies have reported that rac 1,2-bis-palmitoyl-3-chloropropanediol induces renal tubular necrosis and a decrease in spermatids in mice without causing gross pathological changes . The compound has been identified as a contaminant in various edible oils, raising concerns about its safety when consumed.

| Toxicological Data | Value |

|---|---|

| Oral LD50 (mouse) | 5,000 mg/kg |

| Skin Irritation | No effect |

| Eye Irritation | No effect |

| Sensitization | No sensitizing effects known |

These findings highlight the importance of monitoring levels of rac 1,2-bis-palmitoyl-3-chloropropanediol-d5 in food products to mitigate potential health risks.

Food Safety and Contamination

A study conducted on the occurrence of MCPD esters in food products found that rac 1,2-bis-palmitoyl-3-chloropropanediol-d5 was prevalent in various oils, including olive oil and palm oil . The research aimed to establish a baseline for the contamination levels of these esters in food items and assess dietary exposure risks.

Analytical Methods Development

The compound has been utilized as an internal standard for quantifying free and ester-bound MCPD and glycidyl esters in food matrices. This application underscores its significance in developing reliable analytical methods for assessing food safety .

常见问题

Basic Research Questions

Q. How is rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 synthesized and characterized for use as an internal standard in lipid analysis?

- Methodological Answer : The compound is synthesized via deuterium labeling of the propyl-d5 chain during esterification of chloropropanediol with palmitic acid. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium substitution and mass spectrometry (MS) to verify isotopic purity (≥98%). Analytical validation includes comparing retention times and fragmentation patterns with non-deuterated analogs using GC-MS or LC-MS .

Q. What analytical methods are validated for quantifying rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 in complex lipid matrices?

- Methodological Answer : Isotope dilution mass spectrometry (IDMS) is the gold standard. Samples are extracted using accelerated solvent extraction (ASE) with non-polar solvents, followed by derivatization (e.g., phenylboronic acid) to enhance volatility for GC-MS. Method validation includes spike-recovery experiments (80–120% acceptable range) and matrix-matched calibration curves to account for lipid interference .

Q. What precautions are critical for handling and storing rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 to ensure stability?

- Methodological Answer : Store at –20°C under inert gas (argon) to prevent oxidation. Avoid repeated freeze-thaw cycles, which may degrade the ester bonds. For handling, use glass vials with PTFE-lined caps to minimize adsorption losses. Stability tests under long-term storage (≥6 months) should confirm <5% deuterium loss via MS .

Advanced Research Questions

Q. How do deuterium isotope effects influence the chromatographic behavior and mass spectrometry fragmentation patterns of rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 compared to its non-deuterated counterpart?

- Methodological Answer : Deuterium increases molecular mass by 5 Da, shifting MS peaks (e.g., m/z 798 → 803 for [M+H]⁺). In GC, deuterated analogs elute 0.1–0.3 min earlier due to reduced van der Waals interactions. Fragmentation patterns differ: non-deuterated ions show dominant [M-Cl]⁺ peaks, while deuterated versions exhibit [M-Cl-d5]⁺. Quantify isotope effects using collision-induced dissociation (CID) energy optimization .

Q. What experimental design strategies optimize the detection of rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 in heterogeneous food samples?

- Methodological Answer : Use factorial design (e.g., 2³ full factorial) to test variables: extraction solvent polarity (hexane vs. toluene), temperature (60–100°C), and derivatization time (30–90 min). Response surface methodology (RSM) identifies optimal conditions, reducing experimental runs by 40% while maximizing recovery. Confounding factors (e.g., matrix co-extractives) are addressed via Plackett-Burman screening .

Q. How can researchers resolve discrepancies in recovery rates during sample preparation when using rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 as an internal standard?

- Methodological Answer : Discrepancies arise from matrix effects (e.g., lipid oxidation products competing with the internal standard). Mitigate via:

- Standard addition : Spike deuterated and non-deuterated standards at multiple concentrations.

- Matrix normalization : Use blank matrix extracts for calibration.

- Post-column infusion : Monitor ion suppression in real-time via MS .

Q. What computational models predict the isotopic distribution and thermodynamic stability of rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 in lipid systems?

- Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for deuterated vs. non-deuterated esters. Molecular dynamics (MD) simulations model lipid bilayer interactions, showing deuterium’s minimal impact on packing density (ΔG < 1 kcal/mol). These models guide synthesis of analogs with enhanced stability .

属性

IUPAC Name |

(1-chloro-1,1,2,3,3-pentadeuterio-3-formyloxypropan-2-yl) hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37ClO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)25-19(16-21)17-24-18-22/h18-19H,2-17H2,1H3/i16D2,17D2,19D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIJDVVJICNXGY-UOMOFSHISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCC)OC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。